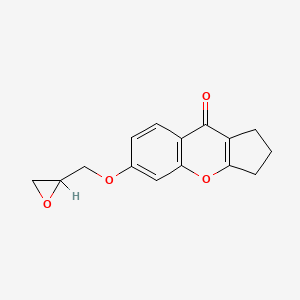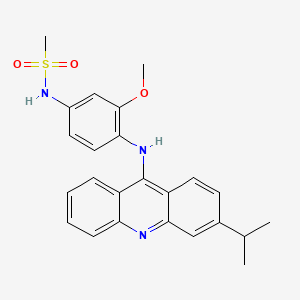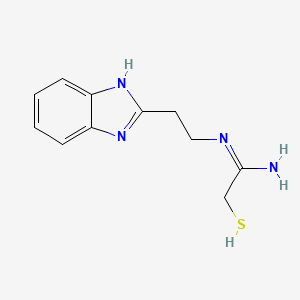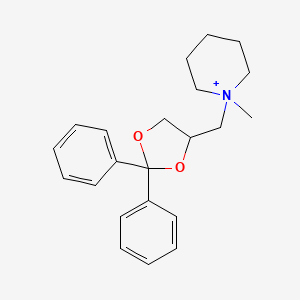
(2-Benzylsulfanylethylideneamino)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Benzylsulfanylethylideneamino)urea is an organic compound with the molecular formula C({10})H({13})N(_{3})OS It is characterized by the presence of a benzylsulfanyl group attached to an ethylideneamino moiety, which is further connected to a urea group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Benzylsulfanylethylideneamino)urea typically involves the reaction of benzyl mercaptan with an appropriate ethylideneamino precursor, followed by the introduction of a urea group. One common method includes:
Step 1 Formation of the Ethylideneamino Intermediate:
Step 2 Introduction of the Urea Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction parameters to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Benzylsulfanylethylideneamino)urea can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ethylideneamino moiety can be reduced to form the corresponding amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH({4})) are employed.
Substitution: Nucleophiles such as alkoxides, amines, or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, (2-Benzylsulfanylethylideneamino)urea is used as a building block for the synthesis of more complex molecules
Biology
The compound has potential applications in the development of biologically active molecules. Its derivatives may exhibit antimicrobial, antifungal, or anticancer properties, making it a valuable scaffold in medicinal chemistry.
Medicine
Research is ongoing to explore the therapeutic potential of this compound derivatives. These compounds could serve as lead molecules for the development of new drugs targeting specific biological pathways.
Industry
In the materials science field, this compound can be used in the synthesis of polymers and advanced materials with unique properties, such as enhanced thermal stability or specific electronic characteristics.
Wirkmechanismus
The mechanism of action of (2-Benzylsulfanylethylideneamino)urea and its derivatives depends on their specific application. In medicinal chemistry, these compounds may interact with various molecular targets, such as enzymes or receptors, to exert their effects. The presence of the benzylsulfanyl group can enhance the compound’s ability to penetrate cell membranes, while the urea moiety can form hydrogen bonds with biological targets, stabilizing the interaction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2-Methylsulfanylethylideneamino)urea
- (2-Phenylsulfanylethylideneamino)urea
- (2-Benzylsulfanylethylideneamino)thiourea
Uniqueness
(2-Benzylsulfanylethylideneamino)urea is unique due to the presence of the benzyl group, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different solubility, stability, and interaction profiles with biological targets, making it a distinct and valuable compound for various applications.
Eigenschaften
CAS-Nummer |
6304-91-2 |
|---|---|
Molekularformel |
C10H13N3OS |
Molekulargewicht |
223.30 g/mol |
IUPAC-Name |
(2-benzylsulfanylethylideneamino)urea |
InChI |
InChI=1S/C10H13N3OS/c11-10(14)13-12-6-7-15-8-9-4-2-1-3-5-9/h1-6H,7-8H2,(H3,11,13,14) |
InChI-Schlüssel |
YUGJTRXFJHXFFM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CSCC=NNC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,3,4,6,11,11a-Hexahydro-2H-pyrido[1,2-b]isoquinoline-7-sulfonic acid](/img/structure/B12804292.png)
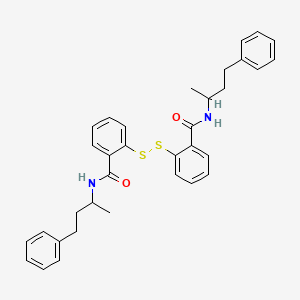
![1-Methyl-1,2-dihydrobenzo[j]aceanthrylene](/img/structure/B12804301.png)

![1-Methyl-1,2-dihydrobenzo[j]aceanthrylene](/img/structure/B12804314.png)
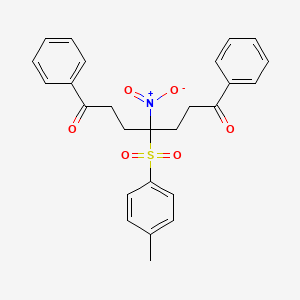
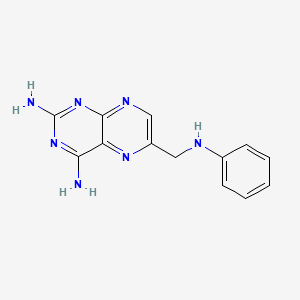
![1-Methyl-1,2-dihydrobenzo[j]aceanthrylene](/img/structure/B12804320.png)
